molecular formula C8H4BrClN2 B15359937 5-Bromo-4-chlorocinnoline

5-Bromo-4-chlorocinnoline

Cat. No.: B15359937
M. Wt: 243.49 g/mol
InChI Key: BYEIUWWRRJSPKL-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorocinnoline is a bicyclic aromatic compound featuring a benzene ring fused to a pyridazine ring (two adjacent nitrogen atoms). The bromo and chloro substituents at the 5- and 4-positions, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

5-bromo-4-chlorocinnoline

InChI

InChI=1S/C8H4BrClN2/c9-5-2-1-3-7-8(5)6(10)4-11-12-7/h1-4H

InChI Key

BYEIUWWRRJSPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chlorocinnoline typically involves the halogenation of cinnoline derivatives. One common method is the bromination and chlorination of cinnoline using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-4-chlorocinnoline may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chlorocinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize 5-Bromo-4-chlorocinnoline.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of 5-Bromo-4-chlorocinnoline can yield various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different substituted cinnolines, depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-chlorocinnoline has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research has explored the use of 5-Bromo-4-chlorocinnoline in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-4-chlorocinnoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

  • Anticancer Activity: Inhibits key signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Bicyclic Heterocycles: Quinoline Derivatives

4-Bromo-3-chloroquinoline (CAS 1209339-16-1) shares a bicyclic framework but differs in nitrogen placement (quinoline: benzene fused to pyridine). Substituents at 4-bromo and 3-chloro positions create a distinct electronic profile compared to 5-Bromo-4-chlorocinnoline.

  • Molecular Weight: 242.5 g/mol (vs. ~230–235 g/mol estimated for 5-Bromo-4-chlorocinnoline) .
  • Applications : Used in medicinal chemistry for kinase inhibitors, highlighting its role in targeted therapies.

Monocyclic Pyrimidine Derivatives

5-Bromo-4,6-dichloropyrimidine (CAS 36082-50-5) and 5-Bromo-2,4-dichloropyrimidine (CAS 36082-50-5) exhibit high structural similarity (scores 0.91 and 0.85, respectively) due to analogous halogen substitution patterns.

  • Reactivity: Dichloropyrimidines are prone to nucleophilic substitution at the 4- and 6-positions, a trait likely shared with 5-Bromo-4-chlorocinnoline .
  • Synthetic Utility : Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Pyridine-Based Analogs

5-Bromo-4-chloropyridin-2-amine (CAS 4214-74-8, similarity 0.76) demonstrates how substituent positioning influences properties:

  • Electronic Effects : The electron-withdrawing halogens deactivate the pyridine ring, directing reactions to the 2-amine group .
  • Solubility: Pyridine derivatives generally exhibit higher solubility in polar solvents than cinnolines due to reduced aromaticity .

Functionalized Pyrimidines

5-Bromo-2-chloro-4-morpholinopyrimidine (CAS 139502-01-5) introduces a morpholine group, enhancing solubility and bioavailability.

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications Similarity Score
5-Bromo-4-chlorocinnoline Cinnoline 5-Br, 4-Cl ~230–235 (estimated) Pharmaceutical intermediates N/A
4-Bromo-3-chloroquinoline Quinoline 4-Br, 3-Cl 242.5 Kinase inhibitors 0.79 (analog)
5-Bromo-4,6-dichloropyrimidine Pyrimidine 5-Br, 4-Cl, 6-Cl 247.3 Cross-coupling reactions 0.91
5-Bromo-4-chloropyridin-2-amine Pyridine 5-Br, 4-Cl, 2-NH2 222.5 Agrochemical synthesis 0.76
5-Bromo-2-chloro-4-morpholinopyrimidine Pyrimidine 5-Br, 2-Cl, 4-morpholine 292.6 Kinase inhibitor scaffolds 0.73 (analog)

Research Findings and Key Insights

  • Reactivity Trends: Halogenated cinnolines and pyrimidines show high reactivity in cross-coupling reactions, but cinnolines may exhibit slower kinetics due to extended conjugation .
  • Bioactivity: Morpholine and amine substituents enhance solubility and target binding in drug candidates, a feature exploitable in 5-Bromo-4-chlorocinnoline derivatives .

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